5-chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Description
The compound contains several functional groups including a pyrimidine ring, a piperazine ring, and a nitrile group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms, and is a common moiety in pharmaceuticals . The nitrile group consists of a carbon triple-bonded to a nitrogen and is often found in organic compounds .
Molecular Structure Analysis
The presence of multiple rings and functional groups in the compound suggests that it could exhibit a variety of interesting chemical properties. For example, the nitrogen atoms in the pyrimidine and piperazine rings could participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the compound’s solubility could be influenced by the polar nitrile group and the potential for hydrogen bonding with the nitrogen atoms in the rings .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-chloro-6-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN7/c1-12-8-15(22-17(21-12)23(2)3)24-4-6-25(7-5-24)16-14(18)9-13(10-19)11-20-16/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXPYUVVFBZNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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